

Spectroscopic Analysis of Pentyl Butyrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-**pentyl butyrate**, a common ester with applications in the flavor, fragrance, and pharmaceutical industries. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for n-**pentyl butyrate** in a clear, tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity and chemical environment of each proton.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Н-а	0.90	triplet	7.3
H-b	1.62	sextet	7.5
Н-с	2.22	triplet	7.5
H-d	0.90	triplet	7.3
Н-е	1.33	sextet	7.3
H-f	1.33	quintet	7.3
H-g	1.58	quintet	6.8
H-h	4.02	triplet	6.8

Structure for ¹H NMR Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.



Carbon Assignment	Chemical Shift (δ) ppm
C-a	13.7
C-b	18.4
C-c	36.1
C-d	13.9
С-е	22.3
C-f	28.2
C-g	28.4
C-h	64.2
C=O	173.7

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the functional groups present in a molecule.

Intensity	Functional Group Assignment
Strong	C-H stretch (alkane)
Strong	C-H stretch (alkane)
Medium	C-H stretch (alkane)
Strong	C=O stretch (ester)
Medium	C-H bend (alkane)
Medium	C-H bend (alkane)
Strong	C-O stretch (ester)
	Strong Strong Medium Strong Medium Medium



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in the fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
41	46	[C₃H₅] ⁺
42	238	[C₃H ₆] ⁺
43	536	[C ₃ H ₇] ⁺ / [CH ₃ CO] ⁺
55	199	[C ₄ H ₇] ⁺
70	894	[C ₅ H ₁₀] ⁺
71	999	[C ₄ H ₇ O] ⁺ (butyryl cation)
88	811	McLafferty rearrangement product

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of n-**pentyl butyrate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.



Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
- For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 8-16 scans.
- For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A drop of neat n-pentyl butyrate is placed directly onto the crystal of an ATR accessory.
- The crystal is typically made of a high-refractive-index material such as diamond or zinc selenide.

Instrumentation and Data Acquisition:

- The FT-IR spectrum is recorded using an FT-IR spectrometer.
- A background spectrum of the clean, empty ATR crystal is first collected.
- The sample spectrum is then recorded, and the instrument's software automatically ratios
 the sample spectrum against the background spectrum to produce the final absorbance or
 transmittance spectrum.
- The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:



- A small amount of n-**pentyl butyrate** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- The sample is vaporized in a high-vacuum source chamber.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

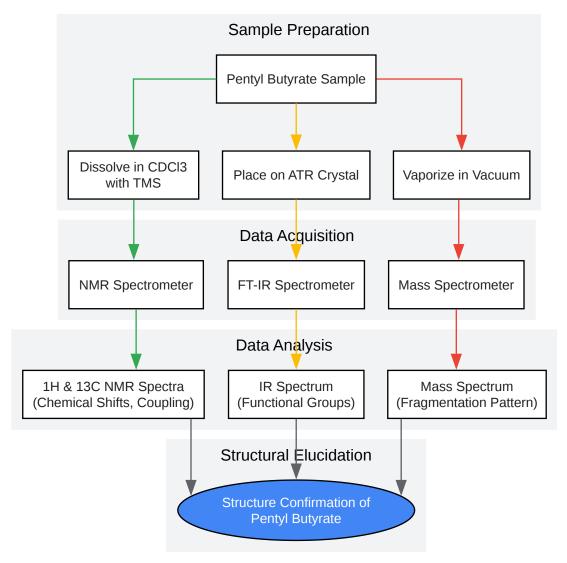
- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector measures the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **pentyl butyrate**.



General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis

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